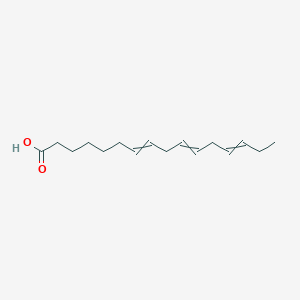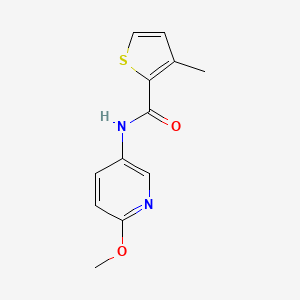![molecular formula C19H23N3O B1225290 1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea CAS No. 5978-30-3](/img/structure/B1225290.png)
1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[3-(1-methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea is an olefinic compound.
Scientific Research Applications
Anticancer Properties
A study by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives found these compounds have significant antiproliferative effects against various cancer cell lines. These derivatives, including a compound closely related to the chemical , showed potent inhibitory activity, indicating their potential as anticancer agents (Feng et al., 2020).
Another research by Zhang et al. (2019) supports this finding. Their study involved synthesizing similar 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which demonstrated strong antiproliferative effects on cancer cell lines, with some compounds more potent than the control drugs (Zhang et al., 2019).
Anxiolytic and Muscle Relaxant Properties
Rasmussen et al. (1978) explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which include compounds structurally similar to the chemical . They found that these compounds exhibited anxiolytic activity and potent muscle-relaxant properties, suggesting their potential application in central nervous system disorders (Rasmussen et al., 1978).
Antiallergic and Analgesic Activities
Bosc and Jarry (1999) synthesized compounds related to the chemical , specifically N-Phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas, and found these compounds to have antiallergic and analgesic activities. This study points to the potential therapeutic applications of these compounds in treating allergic reactions and pain management (Bosc & Jarry, 1999).
Antiangiogenesis and Inhibition of VEGFR-2 Tyrosine Kinase
Machado et al. (2015) synthesized and evaluated 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, which are structurally related to the compound . Their findings suggest these compounds are potent VEGFR-2 tyrosine kinase inhibitors, indicating their potential application in antiangiogenesis and cancer therapy (Machado et al., 2015).
properties
CAS RN |
5978-30-3 |
|---|---|
Product Name |
1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea |
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
InChI |
InChI=1S/C19H23N3O/c1-13(2)15-7-6-8-16(12-15)19(4,5)22-18(23)21-17-11-14(3)9-10-20-17/h6-12H,1H2,2-5H3,(H2,20,21,22,23) |
InChI Key |
IZYAAKSAEJHFIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-methyl-6-oxo-1-pyrimidinyl)-2-oxo-2-phenylethyl]benzamide](/img/structure/B1225209.png)

![N-[3-(3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B1225214.png)
![Acetic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester](/img/structure/B1225223.png)
![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)
![4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1225227.png)
![5-[(3-Hydroxypropylamino)methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1225228.png)
![N-[[2-(diethylamino)ethylamino]-sulfanylidenemethyl]-3-(4-methoxyphenyl)-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1225230.png)
![[2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B1225231.png)
![1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1225232.png)
![4-Chloro-3-(1-pyrrolidinylsulfonyl)benzoic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1225233.png)
![(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester](/img/structure/B1225234.png)

![N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)